Cas no 2172603-89-1 (1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol)

1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol
- 2172603-89-1
- 1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol
- EN300-1632733
-
- インチ: 1S/C11H20O2/c1-9(2)3-6-11(13,7-9)10(8-12)4-5-10/h12-13H,3-8H2,1-2H3
- InChIKey: ZGDRYYQROMXPTO-UHFFFAOYSA-N
- SMILES: OC1(CCC(C)(C)C1)C1(CO)CC1
計算された属性
- 精确分子量: 184.146329876g/mol
- 同位素质量: 184.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 40.5Ų
1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632733-0.1g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 0.1g |
$1623.0 | 2023-06-04 | ||
Enamine | EN300-1632733-1.0g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 1g |
$1844.0 | 2023-06-04 | ||
Enamine | EN300-1632733-5.0g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 5g |
$5345.0 | 2023-06-04 | ||
Enamine | EN300-1632733-0.25g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 0.25g |
$1696.0 | 2023-06-04 | ||
Enamine | EN300-1632733-1000mg |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 1000mg |
$1844.0 | 2023-09-22 | ||
Enamine | EN300-1632733-100mg |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 100mg |
$1623.0 | 2023-09-22 | ||
Enamine | EN300-1632733-2500mg |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 2500mg |
$3611.0 | 2023-09-22 | ||
Enamine | EN300-1632733-0.05g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 0.05g |
$1549.0 | 2023-06-04 | ||
Enamine | EN300-1632733-0.5g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 0.5g |
$1770.0 | 2023-06-04 | ||
Enamine | EN300-1632733-10.0g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 10g |
$7927.0 | 2023-06-04 |
1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-olに関する追加情報
Introduction to 1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol (CAS No. 2172603-89-1)
1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol (CAS No. 2172603-89-1) is a structurally unique organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclopropyl substituent attached to a cyclopentanone backbone, which imparts distinct steric and electronic properties. The presence of a hydroxymethyl group at the 1-position further enhances its potential as a versatile intermediate in the synthesis of more complex pharmacophores.
The nomenclature of this compound follows the IUPAC rules, precisely describing its molecular structure. The cyclopropyl ring introduces conformational rigidity, which can be exploited in drug design to improve binding affinity and metabolic stability. Meanwhile, the 3,3-dimethyl substitution on the cyclopentane ring enhances lipophilicity, making it a promising candidate for oral bioavailability. The hydroxymethyl group serves as a reactive handle for further functionalization, enabling the construction of more elaborate molecular architectures.
In recent years, there has been growing interest in cyclopropyl-containing heterocycles due to their demonstrated biological activity. For instance, derivatives of cyclopropanecarboxylic acids have shown promise as antimicrobial and anti-inflammatory agents. The compound CAS No. 2172603-89-1 represents an extension of this motif into a more complex framework, offering new opportunities for medicinal chemists to explore.
One of the most compelling aspects of 1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol is its potential utility in drug discovery pipelines. The cyclopropyl group is known to interact favorably with biological targets such as enzymes and receptors due to its ability to induce favorable pi-stacking interactions and hydrophobic effects. Additionally, the hydroxymethyl functionality allows for facile derivatization via esterification, etherification, or oxidation pathways, making it an ideal scaffold for generating libraries of compounds for high-throughput screening.
Recent advancements in organocatalysis have also highlighted the importance of such intermediates. For example, asymmetric hydrogenation strategies have been employed to introduce enantioselectivity into cyclopropanecarboxylic acid derivatives, which could be translated to the current compound system. This approach could enable the synthesis of enantiomerically pure analogs with enhanced pharmacological profiles.
The synthetic pathways for preparing CAS No. 2172603-89-1 are another area of active research. Traditional methods often involve multi-step sequences starting from readily available precursors such as cyclopropane carboxaldehyde or dimethylcyclopentene derivatives. However, modern synthetic techniques like transition-metal-catalyzed cross-coupling reactions offer more efficient routes to construct the target molecule with higher yields and fewer byproducts.
In the context of bioorganic chemistry, this compound serves as a model system for studying regioselective functionalization at cyclic scaffolds. The interplay between steric hindrance imposed by the cyclopropyl group and electronic effects from the hydroxymethyl moiety provides insights into how molecular structure influences reactivity and selectivity in organic transformations.
The pharmacokinetic properties of derivatives derived from 1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol are also under investigation. Computational modeling has shown that modifications at the 3-position can significantly alter metabolic pathways, potentially leading to improved drug-like properties such as reduced clearance rates and prolonged half-lives.
Furthermore, the compound’s role in neurological research is emerging as an area of interest. Preliminary studies suggest that certain analogs may interact with GABAergic receptors due to their structural resemblance to known modulators. This opens up avenues for exploring novel treatments for neurological disorders where GABA receptor modulation is implicated.
The development of analytical methodologies for characterizing this compound is equally important. Techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC/MS), and X-ray crystallography are routinely employed to confirm structural integrity and purity. These tools are essential for ensuring consistency in synthetic efforts and for evaluating sample quality before biological testing.
From an industrial perspective, CAS No. 2172603-89-1 represents a valuable building block for pharmaceutical companies engaged in drug development programs targeting inflammation, infectious diseases, and central nervous system disorders. Its unique structural features make it amenable to diverse chemical modifications while maintaining inherent biophysical properties that are favorable for drug candidates.
In conclusion, 1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol (CAS No. 2172603-89-1) stands out as a promising intermediate with broad applications in synthetic chemistry and drug discovery. Its distinctive architecture offers opportunities for designing novel therapeutics with improved efficacy and reduced side effects compared to existing treatments.
2172603-89-1 (1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol) Related Products
- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)
- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)
- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)
- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
- 188686-98-8(methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate)
- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)
- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)




